2-{[5-(7-methoxy-1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide
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Overview
Description
Preparation Methods
- The synthetic routes for this compound may involve condensation reactions or cyclization processes. Unfortunately, specific details on its preparation are not readily available in the literature.
- Industrial production methods would likely involve scalable processes to achieve higher yields and purity.
Chemical Reactions Analysis
Reactivity: As a benzofuran derivative, it may undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: These would depend on the specific reaction. For example
Major Products: The exact products formed would vary based on the reaction conditions.
Scientific Research Applications
Chemistry: This compound could serve as a building block for the synthesis of more complex molecules.
Biology: It might exhibit bioactivity, potentially affecting cellular processes.
Medicine: Further research could explore its therapeutic potential, especially considering its structural features.
Industry: Applications in materials science or drug development are worth investigating.
Mechanism of Action
- Unfortunately, specific information on the mechanism of action for this compound remains elusive. Further studies are needed to elucidate its targets and pathways.
Comparison with Similar Compounds
Uniqueness: Highlighting its distinct features compared to other benzofuran derivatives would require a comprehensive analysis.
Similar Compounds: While I don’t have a specific list, other benzofuran derivatives with similar structures may exist.
Properties
Molecular Formula |
C21H20N4O3S |
---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
2-[[5-(7-methoxy-1-benzofuran-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methylphenyl)acetamide |
InChI |
InChI=1S/C21H20N4O3S/c1-13-7-4-5-9-15(13)22-18(26)12-29-21-24-23-20(25(21)2)17-11-14-8-6-10-16(27-3)19(14)28-17/h4-11H,12H2,1-3H3,(H,22,26) |
InChI Key |
JAFNZBSKMUSZMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NN=C(N2C)C3=CC4=C(O3)C(=CC=C4)OC |
Origin of Product |
United States |
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